1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride
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Overview
Description
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.
1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Another derivative with potential immunomodulatory effects.
Uniqueness: 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride stands out due to its specific hydroxyl group at the 6-position, which imparts unique chemical and biological properties. This functional group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride involves the conversion of a pyridine derivative to the desired compound through a series of reactions.", "Starting Materials": ["2-chloropyridine", "ethyl acetoacetate", "sodium ethoxide", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "hydrochloric acid", "ethanol"], "Reaction": ["Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the corresponding enolate.", "Step 2: The enolate is then reacted with 2-chloropyridine to form a pyridine derivative.", "Step 3: The pyridine derivative is then reacted with hydroxylamine hydrochloride and sodium hydroxide to form the corresponding oxime.", "Step 4: The oxime is then reacted with acetic anhydride to form the corresponding acetoxime.", "Step 5: The acetoxime is then reacted with hydrochloric acid to form the desired compound, 1H,2H,3H-pyrrolo[2,3-b]pyridin-6-ol hydrochloride.", "Step 6: The compound is isolated and purified using standard techniques, such as recrystallization or chromatography."] } | |
CAS No. |
2728306-83-8 |
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.6 |
Purity |
95 |
Origin of Product |
United States |
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